Darobactin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Darobactin is a ribosomally synthesized and post-translationally modified peptide (RiPP) discovered in 2019 from the metabolic products of Photorhabdus khanii . It is a novel antibiotic with potent activity against Gram-negative bacteria, making it a significant breakthrough in the fight against antibiotic-resistant pathogens .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Darobactin is synthesized through a complex biosynthetic pathway involving a radical S-adenosyl-L-methionine (SAM) enzyme . The biosynthetic gene cluster for this compound includes five genes: darA, darB, darC, darD, and darE . The enzyme DarE catalyzes the formation of a unique bicyclic structure through ether and carbon-carbon bond formation .

Industrial Production Methods

Industrial production of this compound involves heterologous expression of the biosynthetic gene cluster in Escherichia coli . This method has been optimized to produce this compound and its derivatives in significant quantities, making it feasible for large-scale production .

Análisis De Reacciones Químicas

Types of Reactions

Darobactin undergoes several key reactions during its biosynthesis:

Ether Bond Formation: Catalyzed by the radical SAM enzyme DarE, forming a C-O-C bond between two tryptophan residues.

Carbon-Carbon Bond Formation: Also catalyzed by DarE, forming a C-C bond between lysine and tryptophan residues.

Common Reagents and Conditions

The biosynthesis of this compound primarily involves enzymatic reactions under physiological conditions. The radical SAM enzyme DarE plays a crucial role in these transformations .

Major Products Formed

The major product of these reactions is the bicyclic heptapeptide structure of this compound, which is essential for its antibacterial activity .

Aplicaciones Científicas De Investigación

Darobactin has several significant applications in scientific research:

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

Polymyxins: Another class of antibiotics targeting the outer membrane of Gram-negative bacteria.

β-lactams: Target the bacterial cell wall but have different mechanisms and structures compared to darobactin.

Uniqueness

This compound is unique due to its novel bicyclic structure and specific targeting of BamA, which is not commonly targeted by other antibiotics . This unique mechanism makes it a promising candidate for overcoming antibiotic resistance in Gram-negative bacteria .

Propiedades

Número CAS |

2409072-20-2 |

|---|---|

Fórmula molecular |

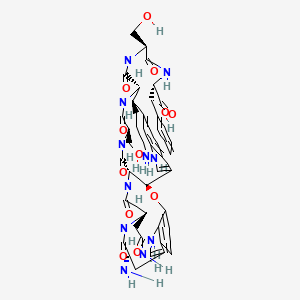

C47H55N11O12 |

Peso molecular |

966.0 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(5R,17S,20S,23S,26S,29S,30S)-17-amino-20-(2-amino-2-oxoethyl)-30-(3-aminopropyl)-26-(hydroxymethyl)-18,21,24,27-tetraoxo-6-oxa-2,13,19,22,25,28-hexazahexacyclo[29.3.1.04,34.05,23.07,12.011,15]pentatriaconta-1(34),3,7,9,11,14,31(35),32-octaene-29-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoic acid |

InChI |

InChI=1S/C47H55N11O12/c48-13-5-9-25-23-11-12-27-28(19-51-30(27)16-23)40-39(58-42(63)31(17-36(50)61)53-41(62)29(49)15-24-18-52-37-26(24)8-4-10-35(37)70-40)46(67)56-34(21-60)44(65)57-38(25)45(66)55-33(20-59)43(64)54-32(47(68)69)14-22-6-2-1-3-7-22/h1-4,6-8,10-12,16,18-19,25,29,31-34,38-40,51-52,59-60H,5,9,13-15,17,20-21,48-49H2,(H2,50,61)(H,53,62)(H,54,64)(H,55,66)(H,56,67)(H,57,65)(H,58,63)(H,68,69)/t25-,29-,31-,32-,33-,34-,38-,39-,40+/m0/s1 |

Clave InChI |

HRMCRRLPTVSYHJ-KUDSBEMESA-N |

SMILES isomérico |

C1[C@@H](C(=O)N[C@H](C(=O)N[C@H]2[C@@H](C3=CNC4=C3C=CC(=C4)[C@@H]([C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

SMILES canónico |

C1C(C(=O)NC(C(=O)NC2C(C3=CNC4=C3C=CC(=C4)C(C(NC(=O)C(NC2=O)CO)C(=O)NC(CO)C(=O)NC(CC5=CC=CC=C5)C(=O)O)CCCN)OC6=CC=CC7=C6NC=C71)CC(=O)N)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S,4R)-1-[(2S)-2-[11-[3-[4-[[4-[3-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methylcarbamoyl]-5-[ethyl(oxan-4-yl)amino]-4-methylphenyl]phenyl]methyl]piperazin-1-yl]propanoylamino]undecanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12373836.png)

![8'-Chloro-1'-(4-pyridin-2-yloxycyclohexyl)spiro[1,3-dioxolane-2,5'-4,6-dihydro-[1,2,4]triazolo[4,3-a][1]benzazepine]](/img/structure/B12373856.png)

![5-[(4R)-3,3-difluoro-1-methylpiperidin-4-yl]oxy-7-methoxy-N-[3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)phenyl]quinazolin-4-amine](/img/structure/B12373912.png)

![[6-Chloro-5-(difluoromethoxy)pyridin-2-yl]-(3,3-difluoro-4-hydroxy-1-azaspiro[4.4]nonan-1-yl)methanone](/img/structure/B12373915.png)